
3,5-Dichloro-4-pyridinebutanal
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Overview
Description
3,5-Dichloro-4-pyridinebutanal is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an aldehyde group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-pyridinebutanal typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the reaction of 3,5-dichloropyridine with a formylating agent under controlled conditions to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance yield and purity. The process involves catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction . This method is preferred due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-pyridinebutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Dichloro-4-pyridinecarboxylic acid.
Reduction: 3,5-Dichloro-4-pyridinebutanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used .
Scientific Research Applications
3,5-Dichloro-4-pyridinebutanal is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-pyridinebutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
- 3,5-Dichloro-4-pyridinecarboxaldehyde
- 3,5-Dichloro-4-pyridinecarbonitrile
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: 3,5-Dichloro-4-pyridinebutanal is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various synthetic and research purposes .
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)butanal |
InChI |
InChI=1S/C9H9Cl2NO/c10-8-5-12-6-9(11)7(8)3-1-2-4-13/h4-6H,1-3H2 |
InChI Key |
FKAOYHVGPYJDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCCC=O)Cl |
Origin of Product |
United States |
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